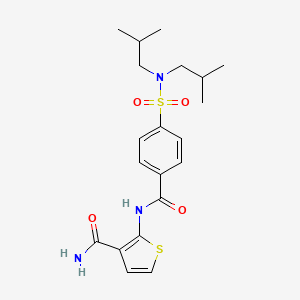![molecular formula C10H11N3OS B2772737 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2175978-96-6](/img/structure/B2772737.png)
4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
Pyrrolopyrazine derivatives are classified into three chemical categories with two or three nitrogen atoms . The specific molecular structure of “this compound” is not clearly mentioned in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine is a compound that could potentially be involved in the synthesis and study of heterocyclic compounds, a significant area of interest due to their biological and pharmacological properties. Research in this domain often focuses on synthesizing new heterocyclic compounds with potential therapeutic applications. For example, the synthesis and properties of various heterocyclic compounds, such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, have been explored for their significant pharmacological potential. The introduction of heterocyclic fragments like 1,2,4-triazole and pyrazole into new substances may influence the formation of a certain type of activity, suggesting that derivatives of this compound could also possess unique biological activities worth exploring (Fedotov, Hotsulia, & Panasenko, 2022).
Biological Activity and Potential Therapeutic Uses
Compounds structurally related to this compound may exhibit a range of biological activities. For instance, pyrazole and triazole derivatives have been studied for their antimicrobial properties. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities are indicative of the potential for compounds in this class to serve as bases for developing new antimicrobial agents. This suggests that exploring the biological activity of this compound derivatives could yield new insights into their therapeutic potential (Bayrak et al., 2009).
Applications in Material Science
The structural characteristics of this compound could also make it a candidate for applications in material science, particularly in the synthesis of polymers and copolymers with specific electronic properties. For example, the synthesis of thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices illustrates the utility of pyrazine derivatives in developing materials with desirable electronic and optical properties. This area of research holds promise for advancements in renewable energy technologies and materials science (Zhou et al., 2010).
Mécanisme D'action
Target of Action
Related compounds such as pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
If we consider the action of related compounds, they inhibit trks, leading to a decrease in the proliferation and differentiation of cells .
Biochemical Pathways
Related compounds that inhibit trks affect downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Related compounds such as pyrazolo[3,4-b]pyridine derivatives have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , which could impact the bioavailability of the compound.
Result of Action
Related compounds that inhibit trks can lead to a decrease in the proliferation and differentiation of cells, potentially leading to a reduction in cancer growth .
Propriétés
IUPAC Name |
4-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-3-12-13-5-4-11-10(9(1)13)14-8-2-6-15-7-8/h1,3-5,8H,2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAATCGEMRVOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772654.png)


![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)


![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2772662.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2772671.png)


